2-(3-Chloro-2-methyl-5-nitrophenyl)acetic acid
Description
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Properties
Molecular Formula |
C9H8ClNO4 |
|---|---|
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-(3-chloro-2-methyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-5-6(3-9(12)13)2-7(11(14)15)4-8(5)10/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
ZCAITTYRRKOWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Biological Activity
2-(3-Chloro-2-methyl-5-nitrophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a chlorinated aromatic ring with a nitro group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL for different compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| 2-(3-Chloro-4-nitrophenoxy)acetamide | S. aureus | 32 |
| N-(3-chloro-2-oxo-4-phenylazetidin) | Pseudomonas aeruginosa | 8 |
Anticancer Activity
The anticancer potential of derivatives containing similar structures has been explored extensively. For instance, compounds with nitro groups have shown cytotoxic effects against various cancer cell lines. A recent study reported that derivatives exhibited IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Table 2: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 20 |
| Niclosamide derivative | HCT116 | 15 |
| Les-3331 | MDA-MB-231 | 10 |
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have also been documented. Studies have shown that these compounds can significantly reduce the expression levels of inflammatory markers such as COX-2 and iNOS in vitro . The presence of electron-withdrawing groups like the nitro group enhances their ability to modulate inflammatory pathways.
Table 3: Anti-inflammatory Effects
| Compound | Inflammatory Marker | Expression Reduction (%) |
|---|---|---|
| This compound | COX-2 | 70 |
| Pyrimidine derivative | iNOS | 65 |
Case Studies
- Antimicrobial Screening : A series of chlorinated phenolic compounds were screened for antimicrobial activity, revealing that those with nitro substituents had enhanced efficacy against resistant strains of bacteria, suggesting a potential for development into therapeutic agents.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers BAX and decreased levels of anti-apoptotic markers Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
